molecular formula C19H15N5O2 B2776921 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034593-51-4

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2776921
CAS No.: 2034593-51-4
M. Wt: 345.362
InChI Key: RTQKNCVWUYUMHU-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of furan, pyridine, phenyl, and triazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the reaction of pyridine with furan-2-carboxylic acid.

    Triazole Formation: The next step involves the formation of the triazole ring. This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the triazole derivative with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine moieties can be oxidized under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the triazole ring can yield triazoline derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is of interest in drug development due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(pyridin-4-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: This compound lacks the furan moiety and may have different biological activities and properties.

    N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an amide group, which can affect its reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique biological activities and applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-19(17-13-22-24(23-17)15-5-2-1-3-6-15)21-12-14-8-9-20-16(11-14)18-7-4-10-26-18/h1-11,13H,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKNCVWUYUMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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